
1-(2,6-Difluoro-4-nitrophenyl)-3-methoxy-3-methylazetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-(2,6-Difluoro-4-nitrophényl)-3-méthoxy-3-méthylazétidine est un composé organique synthétique caractérisé par ses caractéristiques structurales uniques. Ce composé fait partie de la famille des azétidines, connue pour sa structure cyclique à quatre chaînons.
Méthodes De Préparation
La synthèse du 1-(2,6-Difluoro-4-nitrophényl)-3-méthoxy-3-méthylazétidine implique généralement des réactions organiques en plusieurs étapes. Le matériau de départ, le 2,6-difluoro-4-nitrophénol, subit une série de transformations pour introduire le cycle azétidine ainsi que les substituants méthoxy et méthyle. Les voies synthétiques courantes comprennent :
Substitution nucléophile :
Méthylation et méthoxylation : Les groupes méthyle et méthoxy sont introduits par des réactions de méthylation et de méthoxylation, respectivement, en utilisant des réactifs tels que l'iodure de méthyle et le méthylate de sodium.
Les méthodes de production industrielle peuvent impliquer l'optimisation de ces réactions pour obtenir des rendements et une pureté plus élevés, en utilisant souvent des catalyseurs et des conditions réactionnelles contrôlées pour garantir la cohérence et la possibilité de mise à l'échelle.
Analyse Des Réactions Chimiques
Le 1-(2,6-Difluoro-4-nitrophényl)-3-méthoxy-3-méthylazétidine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de puissants oxydants, ce qui conduit à la formation d'oxydes correspondants.
Réduction : Les réactions de réduction, souvent réalisées par hydrogénation ou à l'aide d'hydrure métallique, peuvent convertir le groupe nitro en groupe amino.
Substitution : Les atomes de fluor sur le cycle phényle peuvent être substitués par d'autres nucléophiles dans des conditions appropriées.
Les réactifs couramment utilisés dans ces réactions comprennent l'hydrogène gazeux, les catalyseurs au palladium, le borohydrure de sodium et divers nucléophiles. Les principaux produits formés dépendent des conditions réactionnelles et des réactifs spécifiques utilisés.
Applications De Recherche Scientifique
Le 1-(2,6-Difluoro-4-nitrophényl)-3-méthoxy-3-méthylazétidine présente plusieurs applications en recherche scientifique :
Chimie : Il sert de bloc de construction pour la synthèse de molécules et de matériaux plus complexes.
Biologie : La structure unique du composé en fait un candidat intéressant pour l'étude des interactions enzymatiques et des voies biologiques.
Industrie : Utilisé dans le développement de matériaux avancés et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 1-(2,6-Difluoro-4-nitrophényl)-3-méthoxy-3-méthylazétidine implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. La présence d'atomes de fluor et du groupe nitro peut améliorer l'affinité et la spécificité de liaison. Le composé peut moduler les voies biologiques en inhibant ou en activant des enzymes spécifiques, ce qui conduit à des effets thérapeutiques désirés.
Mécanisme D'action
The mechanism of action of 1-(2,6-Difluoro-4-nitrophenyl)-3-methoxy-3-methylazetidine involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms and the nitro group can enhance binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Le 1-(2,6-Difluoro-4-nitrophényl)-3-méthoxy-3-méthylazétidine peut être comparé à d'autres dérivés d'azétidine et à des composés aromatiques fluorés. Les composés similaires comprennent :
2,6-Difluoro-4-nitrophénol : Un précurseur dans la synthèse du composé cible.
N-(2,6-Difluoro-4-nitrophényl)-N'-propyl-1,2-éthanediamine : Un autre composé aromatique fluoré avec des substituants et des applications différents.
L'unicité du 1-(2,6-Difluoro-4-nitrophényl)-3-méthoxy-3-méthylazétidine réside dans sa combinaison spécifique de groupes fonctionnels, qui lui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
919357-40-7 |
|---|---|
Formule moléculaire |
C11H12F2N2O3 |
Poids moléculaire |
258.22 g/mol |
Nom IUPAC |
1-(2,6-difluoro-4-nitrophenyl)-3-methoxy-3-methylazetidine |
InChI |
InChI=1S/C11H12F2N2O3/c1-11(18-2)5-14(6-11)10-8(12)3-7(15(16)17)4-9(10)13/h3-4H,5-6H2,1-2H3 |
Clé InChI |
ZCGNAVXVOKKSNS-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(C1)C2=C(C=C(C=C2F)[N+](=O)[O-])F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


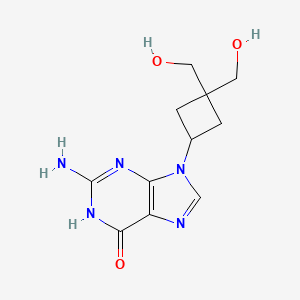

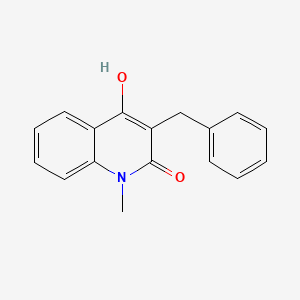

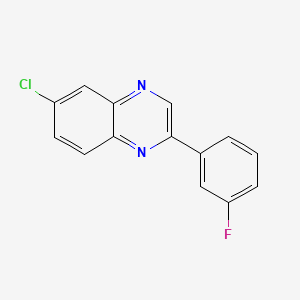




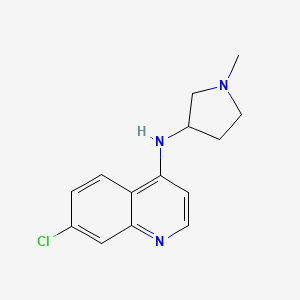
![1-[3-(Pyridin-3-yl)-4-oxa-1,2-diazaspiro[4.5]dec-2-en-1-yl]ethan-1-one](/img/structure/B11856130.png)
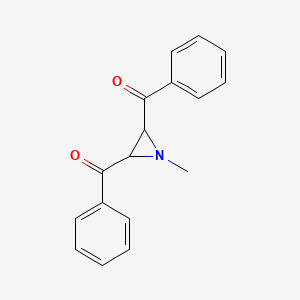
![2-(9H-Pyrido[3,4-B]indol-1-YL)aniline](/img/structure/B11856133.png)

